

Technical Monograph: Cefdinir-13C,15N2 Internal Standard Application

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Compound of Interest

Compound Name: Cefdinir-15N2,13C

Cat. No.: B1150671

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Executive Summary & Identification

Cefdinir-13C,15N2 is a stable isotope-labeled analog of the third-generation cephalosporin antibiotic Cefdinir.[1][2] It serves as a "Gold Standard" Internal Standard (IS) for quantitative LC-MS/MS bioanalysis.[1][2] Unlike deuterated analogs, which may suffer from hydrogen-deuterium exchange (HDX) or chromatographic isotope effects, the Carbon-13 and Nitrogen-15 integration in the heterocyclic scaffold ensures perfect co-elution with the analyte and absolute stability in acidic matrices.[1][2]

Chemical Identity Profile

Attribute	Specification
Compound Name	Cefdinir-13C,15N2 (Stable Isotope Labeled)
Parent Compound CAS	91832-40-5 (Unlabeled Cefdinir)
Isotope CAS Number	Not Formally Assigned (Referenced as Cefdinir-13C,15N2 or by Parent CAS + Label)
Chemical Formula	
Molecular Weight	~398.41 g/mol (Parent MW: 395.41 g/mol)
Mass Shift	+3 Da (Nominal)
Solubility	Soluble in DMSO, Methanol; slightly soluble in 0.1 N HCl.[1][2][3][4][5]
pKa	~3.35 (Carboxyl), Basic thiazole functions.[2]



Critical Note on CAS: Specific isotopologues (like

) often lack unique CAS Registry Numbers.[1][2] In regulatory filings (IND/NDA), identify this substance by its chemical name suffixed with the isotope count and reference the parent CAS 91832-40-5 for structural backbone validation.[1][2]

Mechanistic Rationale: Why 13C/15N over Deuterium?

In high-precision DMPK (Drug Metabolism and Pharmacokinetics) studies, the choice of internal standard dictates data integrity.[2]

The Deuterium Liability

Cefdinir contains exchangeable protons (amide, oxime, carboxylic acid). Deuterated standards (

) often place labels on carbon chains that are adjacent to these polar groups.

- Scrambling: In the acidic mobile phases required for Cefdinir (pH 2-3 to suppress ionization of silanols), deuterium on activated positions can exchange with solvent protons, leading to signal loss (M+n

M+0).[2]

- Chromatographic Resolution: Deuterium affects the

and lipophilicity slightly, often causing the IS to elute before the analyte. This separation exposes the IS and Analyte to different matrix effects (ion suppression zones) at the electrospray source.

The ¹³C/¹⁵N Advantage[7]

- Bond Strength: Carbon-Carbon and Carbon-Nitrogen bonds are non-exchangeable under bioanalytical conditions.[1][2]

- Perfect Co-elution: The heavy isotopes (

) do not alter the molecular volume or lipophilicity significantly.[2] The IS elutes at the exact retention time as Cefdinir, ensuring that both molecules experience the exact same matrix suppression/enhancement events, providing mathematically perfect normalization.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantification of Cefdinir in Human Plasma using Cefdinir-¹³C,¹⁵N₂ via Solid Phase Extraction (SPE) or Protein Precipitation (PPT).

A. Sample Preparation (Protein Precipitation)[2][8]

- Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate.
- IS Addition: Add 20 µL of Cefdinir-¹³C,¹⁵N₂ Working Solution (500 ng/mL in 50% Methanol).
- Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid.

- Agitation: Vortex for 2 minutes at 1500 rpm.
- Separation: Centrifuge at 4000g for 10 minutes at 4°C.
- Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase strength).

B. Chromatographic Conditions[1][2][8][9][10]

- Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.[1][2][6]
- Mobile Phase B: Acetonitrile.[1][2][6]
- Gradient:
 - 0.0 min: 10% B[1]
 - 2.5 min: 90% B[1]
 - 3.0 min: 90% B[1]
 - 3.1 min: 10% B (Re-equilibration)

C. Mass Spectrometry Parameters (Sciex/Thermo Platforms)

- Ionization: ESI Positive Mode ().
- Source Temp: 500°C.
- MRM Transitions:

Compound	Precursor Ion (Q1)	Product Ion (Q3)*	CE (Collision Energy)
Cefdinir (Analyte)	396.1 m/z	227.1 m/z	25 eV
Cefdinir-13C,15N2 (IS)	399.1 m/z	230.1 m/z	25 eV

“

**Transition Logic: The transition 396*

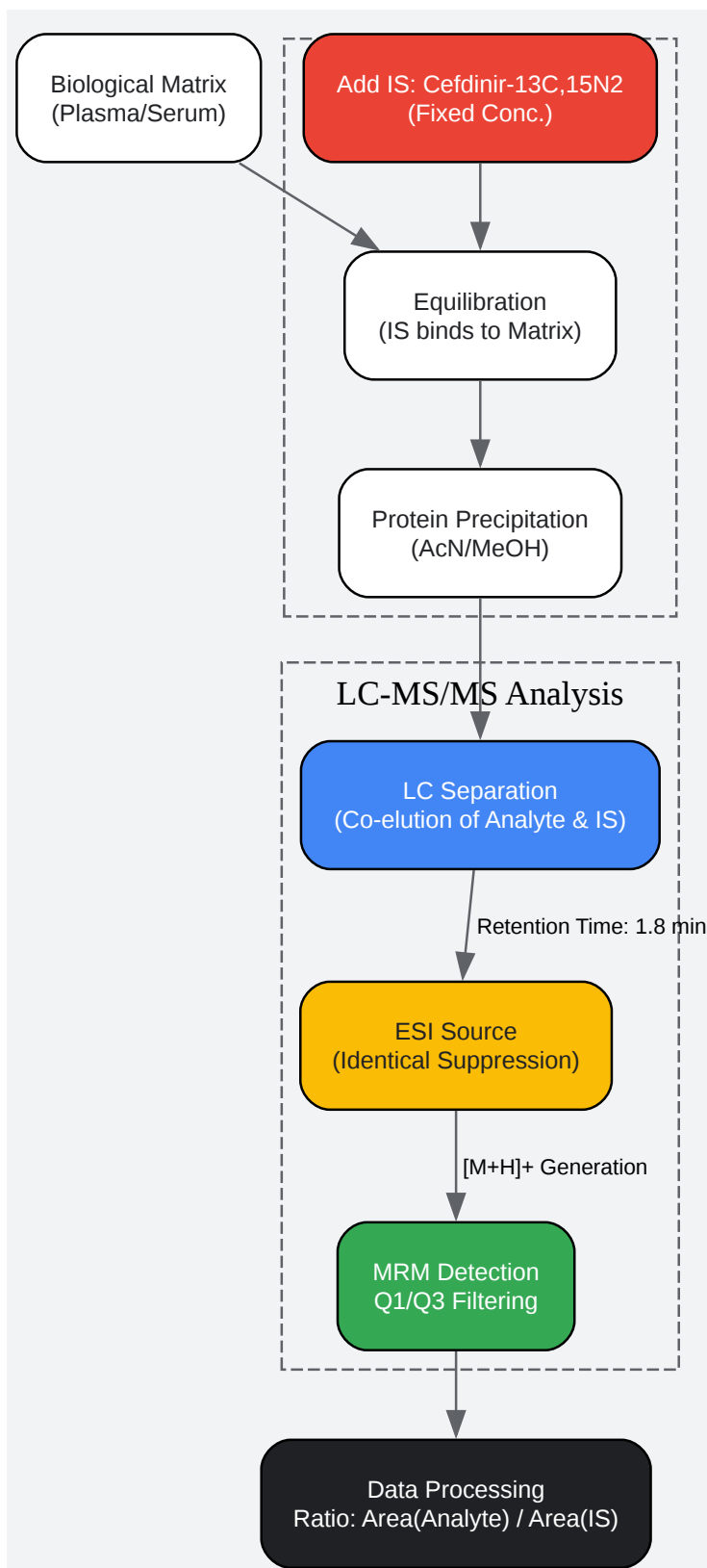
227 typically corresponds to the loss of the side chain or fragmentation of the beta-lactam core. [1] * Scenario A (Core Labeling): If the

atoms are in the cephem nucleus, the product ion shifts to 230.1.

- *Scenario B (Side-Chain Labeling): If the label is on the thiazolyl side chain and that chain is cleaved neutral, the product ion might remain 227.1.*
- *Action: Always run a Product Ion Scan (MS2) on your specific lot of IS to confirm the location of the label in the fragment ions.*

Analytical Workflow Visualization

The following diagram illustrates the self-validating Stable Isotope Dilution Assay (SIDA) workflow.



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Figure 1: Workflow ensuring that matrix effects (Ionization node) impact both Analyte and IS equally due to perfect co-elution.

Troubleshooting & Quality Assurance (E-E-A-T) Cross-Signal Interference (Crosstalk)

Even with high-quality isotopes, isotopic impurity can occur.[1][2]

- The Problem: The IS might contain trace amounts of unlabeled Cefdinir (), or the Analyte at high concentrations might have natural isotopes () that contribute to the IS channel.
- The Validation Step:
 - Blank + IS: Inject a blank matrix with IS only.[1][2] Monitor the Analyte channel (396/227). [2][7] Signal must be < 20% of LLOQ.[2]
 - ULOQ (No IS): Inject the highest standard without IS. Monitor the IS channel (399/230).[2] Signal must be < 5% of the average IS response.

Stability

Cefdinir is susceptible to degradation (lactonization) in acidic conditions and ring opening in basic conditions.[2]

- Storage: Store Cefdinir-13C,15N2 powder at -20°C under desiccant.
- Solution: Prepare stock solutions in 50:50 Water:Methanol. Avoid pure acidic aqueous storage for >24 hours.[1][2]

References

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